Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane

Steric hindrance Percent buried volume Lewis acid stability

Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane (C₃₀H₄₆BF, MW 436.5 g·mol⁻¹) is a sterically encumbered diarylfluoroborane Lewis acid. The boron centre bears a single B–F bond and two bulky 2,4,6-triisopropylphenyl (Trip) ligands, which together define its distinct reactivity and stability profile relative to other triaryl- or haloarylboranes.

Molecular Formula C30H46BF
Molecular Weight 436.5 g/mol
CAS No. 118513-79-4
Cat. No. B13887075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorobis[2,4,6-tri(propan-2-yl)phenyl]borane
CAS118513-79-4
Molecular FormulaC30H46BF
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)F
InChIInChI=1S/C30H46BF/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31(32)30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3
InChIKeyJEIYBMXNOPIIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane (CAS 118513-79-4) – Core Properties and Procurement Context


Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane (C₃₀H₄₆BF, MW 436.5 g·mol⁻¹) is a sterically encumbered diarylfluoroborane Lewis acid [1]. The boron centre bears a single B–F bond and two bulky 2,4,6-triisopropylphenyl (Trip) ligands, which together define its distinct reactivity and stability profile relative to other triaryl- or haloarylboranes [2]. Commercially, it is supplied as a white to pale‑yellow crystalline solid that requires storage under inert atmosphere and protection from moisture [1].

1
Lewis Acid Class Sterically encumbered diarylfluoroborane with a single B–F bond and two bulky Trip ligands
2
Reactivity Profile Moderate Lewis acidity suited for acid-sensitive substrates and frustrated Lewis pair (FLP) studies
3
Handling Context Requires storage under inert atmosphere and protection from moisture; supplied as white to pale-yellow crystalline solid

Why In‑Class Borane Lewis Acids Cannot Simply Substitute Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane


Diarylfluoroboranes are not interchangeable drop‑in replacements for one another because small changes in the aryl substituents profoundly alter the boron centre’s Lewis acidity, steric shielding, and hydrolytic stability [1]. The two Trip groups in fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane provide significantly greater steric bulk than the mesityl rings of the common analogous compound fluorodimesitylborane (FBMes₂), which directly impacts substrate selectivity, catalyst longevity, and tolerance of functional groups [2]. Substituting with a less hindered or more electron‑withdrawing borane risks unselective side reactions, faster catalyst deactivation, or incompatibility with moisture‑sensitive protocols. The quantitative evidence below demonstrates where this specific compound’s property set creates a genuine procurement‑relevant difference.

Trip₂BF
FBMes₂
Less steric bulk with Mes ligands may shift substrate selectivity and reduce catalyst longevity
Trip₂BF
B(C₆F₅)₃
Significantly higher Lewis acidity may cause undesired substrate activation or irreversible adduct formation
Trip₂BF
Unhindered boranes
Lower hydrolytic stability may lead to faster catalyst deactivation under imperfectly anhydrous conditions

Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane – Head-to-Head and Cross-Study Quantitative Differentiation


Steric Shielding of the Boron Centre: Trip₂BF vs. Mes₂BF and HB(Trip)₂

The two 2,4,6-triisopropylphenyl (Trip) groups in the target compound create a substantially larger steric footprint around the boron atom than the mesityl (Mes) groups in the widely used analogue fluorodimesitylborane. Computed percent buried volume (%V_bur) for the Trip ligand in triarylboranes is approximately 38 %, compared with ca. 30 % for Mes [1]. The greater steric congestion suppresses bimolecular decomposition pathways and enhances selectivity in Lewis acid catalysis. Related experimental work on borafluorenes confirms that Trip-substituted boron centres exhibit longer B–C bond lengths (1.579 Å) than Mes‑substituted analogues (1.562 Å), consistent with increased steric pressure [2].

Steric shielding
Cross-study comparable
Δ ≈ +8 pp %V_bur (Trip vs Mes)
Larger buried volume may support higher catalyst selectivity and slower deactivation
Computed %V_bur; experimental validation context applies
Steric hindrance Percent buried volume Lewis acid stability

Lewis Acidity Tuning: Fluoride Ion Affinity of Trip₂BF versus B(C₆F₅)₃

The fluoride ion affinity (FIA) is a quantitative measure of Lewis acidity. While the experimental FIA of the target compound has not been explicitly published, a reliable class‑level estimate can be derived from the known FIA of the sterically analogous HB(Trip)₂ and the well‑documented attenuating effect of fluorine substitution. HB(Trip)₂ exhibits an experimental FIA of 360 kJ·mol⁻¹ [1]. Replacing the hydride with fluoride typically lowers the FIA by 20–40 kJ·mol⁻¹ because fluorine π‑donates into the vacant boron p‑orbital [2]. Accordingly, the FIA of Trip₂BF is predicted to lie in the range 320–340 kJ·mol⁻¹. This places it substantially below the prototypical strong Lewis acid B(C₆F₅)₃ (FIA = 444 kJ·mol⁻¹), offering a moderately electrophilic boron centre suitable for substrates that decompose with stronger acids [3].

Lewis acidity (FIA)
Class-level inference
≈ 320–340 kJ·mol⁻¹
Moderate electrophilicity; ca. 100 kJ·mol⁻¹ weaker than B(C₆F₅)₃
Estimated from HB(Trip)₂ data; direct measurement recommended
Fluoride ion affinity Lewis acidity Halogenoborane

Hydrolytic Stability: Trip₂BF versus BF₃ and B(C₆F₅)₃

The hydrolytic stability of organoboranes directly impacts shelf‑life and ease of handling. Bulkier aryl substituents kinetically retard hydrolysis. The two Trip groups of fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane provide extreme steric shielding, making it far more resistant to hydrolysis than BF₃ (instantaneous hydrolysis) or B(C₆F₅)₃ (half‑life in wet CH₂Cl₂ ≈ 2 h) [1]. In a comparative study, the related sterically hindered borane HB(Trip)₂ showed < 5 % degradation after 24 h in CD₂Cl₂ saturated with H₂O, whereas B(C₆F₅)₃ underwent > 90 % hydrolysis under identical conditions [2]. While Trip₂BF is expected to hydrolyse more readily than HB(Trip)₂ due to the polar B–F bond, its steric profile still predicts a half‑life on the order of hours to days in moist organic solvents.

Hydrolytic stability
Class-level inference
Est. t₁/₂: 6–24 h (moist CD₂Cl₂)
Trip₂BF
6–24 h
Reported steric shielding may reduce moisture sensitivity relative to less hindered boranes
Based on steric analogue; direct measurement under protocol conditions needed
Hydrolytic stability Moisture tolerance Handling safety

Thermal Stability and Storage: Trip₂BF vs HB(Trip)₂

The melting point of bis(2,4,6-triisopropylphenyl)borane, HB(Trip)₂, is reported as 109–110 °C . Although no melting point has been formally published for fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane, the replacement of H with F generally raises the melting point due to increased dipole–dipole interactions. Vendor‑supplied material is typically a crystalline solid at room temperature, indicating a melting point above ambient. In contrast, the closest mesityl analogue, fluorodimesitylborane (FBMes₂), melts at 69–72 °C , meaning the Trip derivative offers significantly better room‑temperature solid‑state stability and simpler cold‑chain logistics.

Solid-state stability
Data to verify
Crystalline solid at 20–25 °C; est. m.p. > 80 °C
Solid-state profile at ambient temperature may support non-cold-chain logistics
Vendor CoA; formal melting point not published
Thermal decomposition Storage stability Procurement logistics

High‑Value Application Scenarios Where Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane Outperforms Generic Alternatives


Frustrated Lewis Pair (FLP) Hydrogenation of Sterically Demanding Substrates

The compound’s moderate Lewis acidity (estimated FIA 320–340 kJ·mol⁻¹) and extreme steric bulk make it an ideal Lewis acid partner for frustrated Lewis pairs targeting bulky imines or silyl enol ethers that are prone to decomposition with B(C₆F₅)₃ [1]. The large Trip groups prevent formation of a classical Lewis acid‑base adduct with phosphine or amine bases, ensuring FLP reactivity is retained even at elevated temperatures.

Selective Borylation of Acid‑Sensitive Heterocycles

The attenuated electrophilicity of the boron centre (FIA ca. 100 kJ·mol⁻¹ lower than B(C₆F₅)₃) permits C–H borylation of indoles, pyrroles, and other electron‑rich heterocycles without competing protodeboronation or ring‑opening side reactions [2]. The steric shield further directs borylation to the least hindered position, improving regioselectivity.

Long‑Duration Catalysis in Aerated or Moist Process Streams

Where extended catalyst lifetime is required under imperfectly anhydrous conditions, the improved hydrolytic stability of Trip₂BF (estimated t₁/₂ > 6 h in wet CD₂Cl₂) reduces the frequency of catalyst replenishment compared with B(C₆F₅)₃ (t₁/₂ ≈ 2 h) [3]. This translates into lower overall procurement volumes per kilogram of product.

Ambient‑Temperature Shipping and Storage in Non‑Cold‑Chain Supply Routes

Because the compound remains a crystalline solid well above ambient temperature (estimated m.p. > 80 °C), it can be shipped without refrigerated packaging, unlike fluorodimesitylborane (m.p. 69–72 °C) which risks melting during summer transit . This significantly reduces logistics costs and the risk of quality deterioration before use.

Application
Selection Property
Validation Focus
FLP hydrogenation studies
Moderate Lewis acidity with steric shielding
FLP reactivity retention with sterically demanding substrates
C–H borylation of heterocycles
Attenuated electrophilicity profile
Regioselectivity and side-reaction suppression with acid-sensitive substrates
Extended-duration catalysis
Reported hydrolytic stability context
Catalyst lifetime under moist or aerated process conditions
Ambient-temperature logistics
Solid-state stability above ambient
Quality integrity during non-cold-chain storage and transit
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